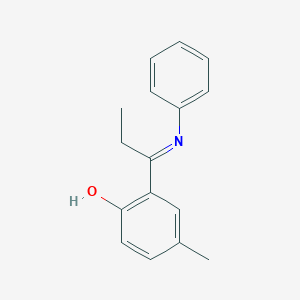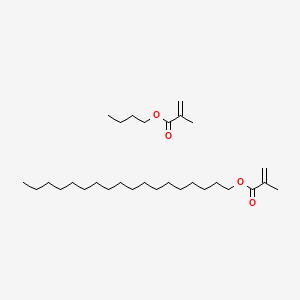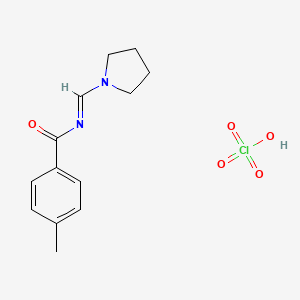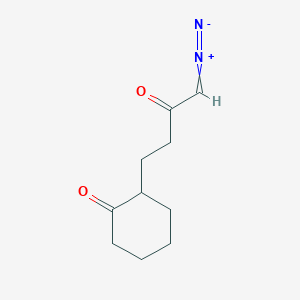![molecular formula C11H16N4O B14607338 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide CAS No. 59708-14-4](/img/structure/B14607338.png)
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide is an organic compound with the molecular formula C11H16N4O It is a derivative of benzamide, characterized by the presence of a triazene group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and a reusable catalyst, as mentioned above, is gaining attention for its green chemistry approach and potential scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.
Scientific Research Applications
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives like this one can act as dopamine receptor antagonists, influencing neurotransmitter pathways in the brain. This interaction can lead to various therapeutic effects, such as antipsychotic and antiemetic properties .
Comparison with Similar Compounds
Similar Compounds
Ethenzamide: An analgesic benzamide derivative.
Salicylamide: Known for its analgesic and antipyretic properties.
Amisulpride: A dopamine receptor antagonist used in the treatment of schizophrenia.
Uniqueness
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide is unique due to its specific triazene group, which imparts distinct chemical and biological properties
Properties
CAS No. |
59708-14-4 |
|---|---|
Molecular Formula |
C11H16N4O |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-(diethylaminodiazenyl)benzamide |
InChI |
InChI=1S/C11H16N4O/c1-3-15(4-2)14-13-10-7-5-9(6-8-10)11(12)16/h5-8H,3-4H2,1-2H3,(H2,12,16) |
InChI Key |
HDDUJHRLHPVFMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N=NC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)

![N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide](/img/structure/B14607282.png)





![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)




